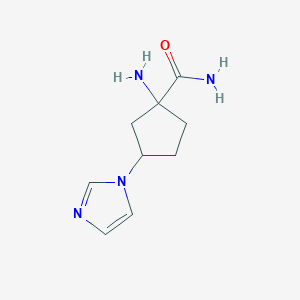

1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide

Description

1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide is a cyclopentane-based compound featuring an amino group, a carboxamide moiety, and a 1H-imidazole substituent.

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-amino-3-imidazol-1-ylcyclopentane-1-carboxamide |

InChI |

InChI=1S/C9H14N4O/c10-8(14)9(11)2-1-7(5-9)13-4-3-12-6-13/h3-4,6-7H,1-2,5,11H2,(H2,10,14) |

InChI Key |

PURUZSUGXYDGQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1N2C=CN=C2)(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Glycine Equivalents

Method Overview:

The asymmetric construction of the cyclopentane core bearing amino and imidazole functionalities is achieved through stereoselective alkylation of chiral glycine equivalents. This approach ensures control over stereochemistry, crucial for biological activity.

- Utilization of chiral glycine equivalents such as (S)- and (R)-glycine derivatives.

- Alkylation with electrophilic intermediates bearing the imidazole moiety or its precursors.

- Stereoselective alkylation facilitated by a phosphazenic base, notably tert-butylphosphazene (t-BuP4), which promotes high regio- and stereoselectivity.

Chiral Glycine Equivalent + Imidazole-Containing Electrophile → Alkylated Glycine Intermediate → Cyclization and Functionalization → Final Carboxamide

- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Base: t-BuP4 or similar strong, non-nucleophilic base

- Temperature: Typically low temperatures (−78°C to 0°C) to control stereochemistry

- Purification: Chromatography and ion-exchange techniques

- The method allows the synthesis of all four stereoisomers of the target amino acid, providing a versatile platform for further derivatization.

Alkylation Using Stereoisomeric Iodide and Sulfite Intermediates

Method Overview:

Stereoselective alkylation of glycine equivalents with stereoisomeric iodo- and sulfite derivatives enables the installation of the imidazole moiety onto the cyclopentane ring.

- Stereoisomeric iodides or sulfites such as (2R,4S)-4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide

- Base: Tertiary phosphazene (t-BuP4) or sodium hydride (NaH)

- Solvent: Anhydrous DMSO or THF

- Alkylation performed at low temperature (−78°C to 0°C)

- Reaction monitored via NMR and TLC

- Post-reaction purification by chromatography

- Stereoselective formation of cyclopentane derivatives with imidazole precursors attached, which are then hydrolyzed or oxidized to yield the amino carboxamide.

Cyclization and Functional Group Transformation

Method Overview:

Following alkylation, cyclization steps involve formation of the amino and carboxamide functionalities through amidation and ring closure.

- Conversion of ester or acid intermediates into amides using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC).

- Introduction of the imidazole ring via nucleophilic substitution or ring-closure reactions with imidazole derivatives.

- Solvent: DCM or DMF

- Reagents: Carbodiimides (DCC, EDC), imidazole derivatives

- Temperature: Room temperature to mild heating (25–50°C)

- The imidazole ring can be introduced via nucleophilic substitution on activated intermediates or via cyclization of suitable precursors.

Final Carboxamide Formation

Method Overview:

The terminal step involves converting the carboxylic acid or ester into the carboxamide.

- Ammonia or primary amines

- Coupling agents such as EDC or DCC

- Solvent: DCM, DMF, or acetonitrile

- Mild heating or room temperature

- Reaction monitored by TLC and NMR

- Purification via chromatography

- Formation of the target compound with high stereochemical purity and yield, suitable for biological evaluation.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The amino group can form hydrogen bonds with biological targets, enhancing its binding affinity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Key Observations

Backbone Flexibility vs. In contrast, the carbazole-thiazolium ligand uses an extended vinyl chain for intercalation into DNA structures, a feature absent in the cyclopentane-based target.

Functional Group Impact :

- The hydrazinecarboxamide group in introduces additional hydrogen-bonding sites but may reduce metabolic stability compared to the simpler carboxamide in the target compound.

- Bromopyrazole substitution in alters electronic properties and steric bulk, which could influence receptor affinity compared to the imidazole variant.

Synthetic and Analytical Focus :

- Single-crystal X-ray analysis confirmed the (E)-configuration of the imine group in , a technique that could be applied to verify stereochemistry in the target compound.

- The hydrothermal synthesis of 4-hydroxybenzoic acid–imidazole highlights methodologies for crystallizing imidazole derivatives, relevant for studying the target compound’s solid-state properties.

Biological Relevance :

- While the carbazole derivative demonstrates G-quadruplex stabilization, the target compound’s cyclopentane backbone and carboxamide group may favor interactions with enzymes or receptors requiring compact, polar scaffolds.

Biological Activity

1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide (CAS Number: 1510472-12-4) is a chemical compound notable for its unique structural features, which include a cyclopentane ring, an imidazole moiety, and an amine functional group. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. The molecular formula of this compound is with a molecular weight of approximately 194.23 g/mol .

Structure and Properties

The structural characteristics of this compound suggest several avenues for biological interaction, particularly due to the presence of the imidazole ring, which is known for its role in enzyme interactions and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 1510472-12-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The imidazole group can participate in hydrogen bonding and coordination with metal ions, which is critical for the modulation of enzyme activity.

Interaction Studies

Research indicates that compounds with imidazole rings often exhibit activity against protein kinases, which are pivotal in various signaling pathways. The specific interactions of this compound with kinases could lead to significant therapeutic implications, particularly in cancer treatment where kinase inhibitors are crucial .

Biological Activity

Recent studies have highlighted the potential applications of this compound in various biological contexts:

- Antitumor Activity : Preliminary data suggest that this compound may inhibit tumor cell proliferation by interfering with key signaling pathways.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting pathways such as those related to cancer cell metabolism.

Case Studies

Several case studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

Case Study 1: Kinase Inhibition

A study demonstrated that imidazole-based compounds can effectively inhibit BCR-ABL kinase activity, a target in chronic myeloid leukemia (CML). The IC50 values reported for similar compounds ranged from 6 nM to 61 nM, indicating strong inhibitory potential .

Case Study 2: Antiviral Activity

Research on related compounds has shown that they can inhibit viral replication by targeting viral proteases. This suggests that this compound may also possess antiviral properties worth investigating further .

Q & A

Q. What are the key synthetic routes for 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclopentane Core Formation : Alkylation of glycine derivatives with 1,2-electrophiles followed by intramolecular cyclization to form the cyclopentane ring .

- Imidazole Introduction : Coupling reactions using reagents like carbodiimides (e.g., DCC or EDC) to attach the imidazole moiety to the cyclopentane backbone .

- Purification : Chromatography (e.g., HPLC) is employed to isolate the product, with yields optimized by adjusting solvent polarity (e.g., DMF or dichloromethane) and temperature (20–60°C) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : H and C NMR to confirm the cyclopentane backbone and imidazole substitution pattern .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for ) and fragmentation patterns .

- IR Spectroscopy : Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Modifying the imidazole ring (e.g., introducing halogens or methyl groups) to assess impact on kinase inhibition or solubility .

- Bioisosteric Replacement : Replacing the carboxamide group with sulfonamide or urea to evaluate stability and target binding .

- In Silico Modeling : Docking studies to predict interactions with targets like kinases, followed by in vitro validation using enzyme inhibition assays .

Q. What strategies are effective for resolving enantiomeric mixtures of this compound?

- Methodological Answer : Chiral resolution methods include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid) to crystallize enantiopure forms .

- Asymmetric Synthesis : Employing enantioselective catalysts (e.g., chiral palladium complexes) during cyclopentane formation .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from variations in:

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .

- Purity and Stereochemistry : Validate compound purity (>95% by HPLC) and enantiomeric excess (e.g., via chiral NMR or polarimetry) .

- Cell Line Selection : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. What experimental approaches are recommended for identifying molecular targets of this compound?

- Methodological Answer : Target identification workflows involve:

- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase Profiling Panels : Screen against a panel of 100+ kinases to identify inhibitory activity (e.g., IC values) .

- CRISPR-Cas9 Knockout : Generate gene knockouts in candidate targets (e.g., MAPK pathways) to confirm functional relevance .

Q. How can solubility and stability challenges be mitigated during formulation studies?

- Methodological Answer : Strategies include:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- pH Adjustment : Formulate at pH 4–6 to stabilize the carboxamide group against hydrolysis .

- Lyophilization : Convert to a stable lyophilized powder for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.